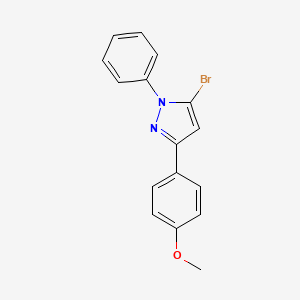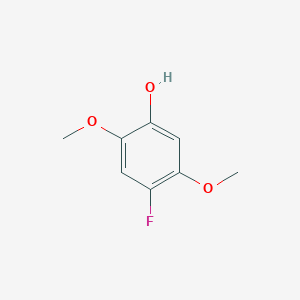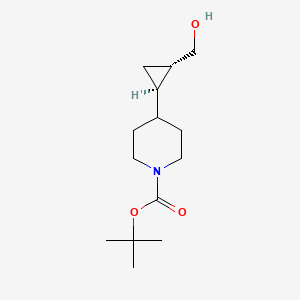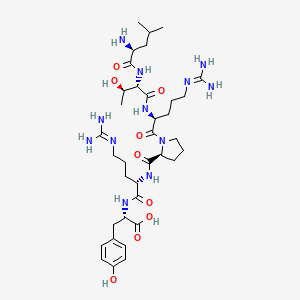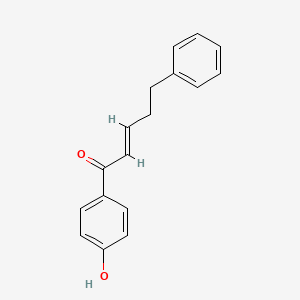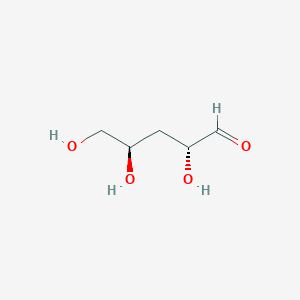
3-Désoxy-L-thréo-pentose
Vue d'ensemble
Description
. It is a pentose sugar, meaning it contains five carbon atoms, and is characterized by the absence of a hydroxyl group at the third carbon position, hence the name "3-deoxy." This compound is of interest in various scientific fields due to its unique structure and properties.
Applications De Recherche Scientifique
3-Deoxy-L-threo-pentose has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate metabolism and glycoprotein function.
Industry: It is utilized in the production of bio-based chemicals and materials.
Mécanisme D'action
Biochemical Pathways
3-Deoxy-L-threo-pentose is involved in the non-oxidative pentose phosphate pathway . This pathway is crucial for the production of mycosporine-like amino acids (MAAs), which are strong UV-absorbing compounds produced by cyanobacteria, algae, and corals . The compound is produced from the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (S7P) .
Result of Action
It is known to be involved in the production of mycosporine-like amino acids, which have potential as natural, safe, and eco-friendly sunscreens .
Analyse Biochimique
Biochemical Properties
3-Deoxy-L-threo-pentose is involved in several biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with enzymes such as aldolases and dehydratases, which are crucial for its conversion and utilization in metabolic pathways . For instance, in the Weimberg pathway, 2-dehydro-3-deoxy-aldopentonate dehydratase converts 2-dehydro-3-deoxy-L-aldopentonate to 2,5-dioxopentanoate . This interaction is essential for the catabolism of pentose sugars and the production of key metabolic intermediates.
Cellular Effects
3-Deoxy-L-threo-pentose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect neural cell proteoglycan synthesis and function, which is critical for maintaining cellular structure and communication . Additionally, its role in carbohydrate metabolism can impact cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, 3-Deoxy-L-threo-pentose exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to aldolases and dehydratases, facilitating the conversion of pentose sugars into metabolic intermediates . These interactions can lead to enzyme activation or inhibition, depending on the specific context and the presence of other cofactors or substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Deoxy-L-threo-pentose can change over time due to its stability and degradation properties. Studies have shown that it can produce long-lasting effects on cellular function, particularly in the context of neural cells . The stability of 3-Deoxy-L-threo-pentose in various experimental conditions is crucial for its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Deoxy-L-threo-pentose vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and function, while higher doses could potentially lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-Deoxy-L-threo-pentose is involved in several metabolic pathways, including the pentose phosphate pathway and the Weimberg pathway . It interacts with enzymes such as transaldolases and dehydratases, which are critical for its conversion into metabolic intermediates. These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-Deoxy-L-threo-pentose is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites and accumulates in the necessary cellular compartments . The localization and accumulation of 3-Deoxy-L-threo-pentose can significantly impact its biological activity and function.
Subcellular Localization
The subcellular localization of 3-Deoxy-L-threo-pentose is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding the subcellular distribution of 3-Deoxy-L-threo-pentose is crucial for elucidating its role in cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Deoxy-L-threo-pentose can be synthesized through several methods, including the reduction of 3-deoxy-L-threose or the enzymatic conversion of other sugars. One common synthetic route involves the use of aldol reactions, where appropriate aldehyde and ketone precursors are combined under controlled conditions to form the desired pentose structure.
Industrial Production Methods: In an industrial setting, the production of 3-Deoxy-L-threo-pentose may involve large-scale fermentation processes or chemical synthesis using catalysts to improve yield and efficiency. The choice of method depends on the desired purity and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deoxy-L-threo-pentose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of 3-Deoxy-L-threo-pentose can yield aldonic acids or uronic acids.
Reduction: Reduction reactions can produce alditols, such as ribitol or xylitol.
Substitution: Halogenation can result in the formation of halogenated derivatives of the pentose.
Comparaison Avec Des Composés Similaires
Ribose: A pentose sugar found in RNA.
Arabinose: A pentose sugar used in the biosynthesis of glycoproteins.
Xylose: Another pentose sugar used in the production of bio-based chemicals.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2R,4R)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)[C@H](C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721975 | |
| Record name | 3-Deoxy-L-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41107-43-1 | |
| Record name | 3-Deoxy-L-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


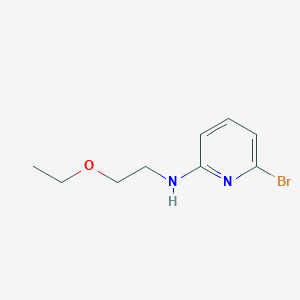


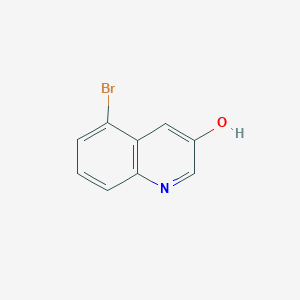
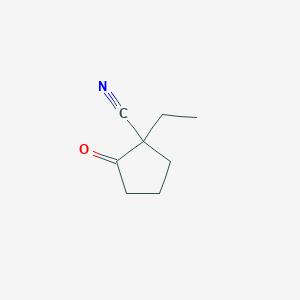
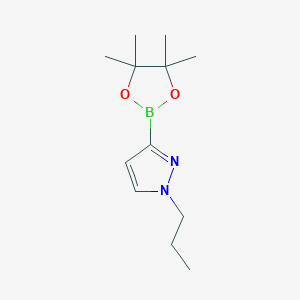
![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)
